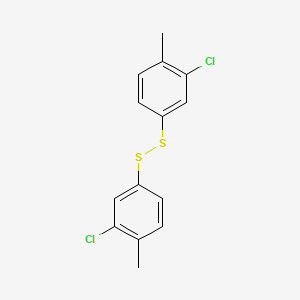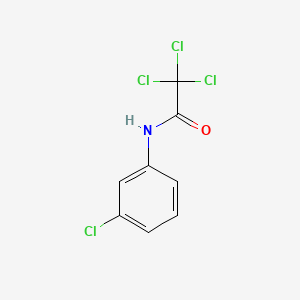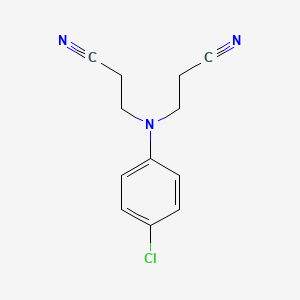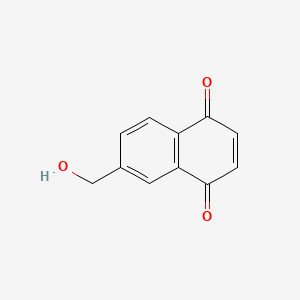
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate: is an organic compound with the molecular formula C13H24O2 . It is a derivative of cyclohexane, characterized by the presence of a methyl group, a tert-butyl group, and a carboxylate ester group. This compound is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate typically involves the esterification of 4-tert-butyl-2-methylcyclohexanecarboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The tert-butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-methylcyclohexanecarboxylate
- Methyl 4-tert-butylcyclohexanecarboxylate
- Methyl 2-methylcyclohexanecarboxylate
Uniqueness
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate is unique due to the presence of both tert-butyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to its similar compounds .
Propiedades
Número CAS |
92155-15-2 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
methyl 4-tert-butyl-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O2/c1-9-8-10(13(2,3)4)6-7-11(9)12(14)15-5/h9-11H,6-8H2,1-5H3 |
Clave InChI |
NYEXNQKLWCUFKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCC1C(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)

